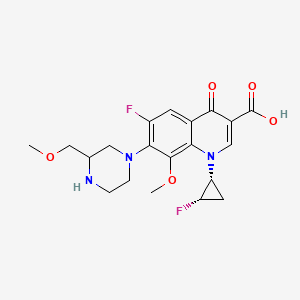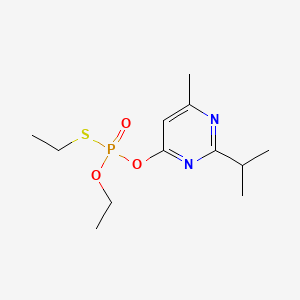
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphorothioate group and a pyrimidinyl ring, contributing to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methyl-4-pyrimidinol. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxon derivatives, which are often more toxic than the parent compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Major Products Formed
Oxidation Products: Oxon derivatives.
Hydrolysis Products: Phosphoric acid derivatives and pyrimidinol.
Applications De Recherche Scientifique
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and mechanisms of organophosphorus esters.
Biology: Employed in studies investigating the effects of organophosphorus compounds on biological systems, particularly in understanding enzyme inhibition.
Medicine: Research into potential therapeutic uses and toxicological effects.
Industry: Utilized in the development of new insecticides and pest control agents.
Mécanisme D'action
The primary mechanism of action of Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: Another organophosphorus insecticide with a similar mode of action but different substituents on the pyrimidinyl ring.
Phosphorothioic acid, O,O-diethyl O-(2-isopropyl-4-methyl-6-pyrimidinyl) ester: Shares a similar structure but with variations in the ester groups.
Uniqueness
Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activity. Its effectiveness as an insecticide is attributed to its optimal balance of hydrophobic and hydrophilic characteristics, enhancing its interaction with biological membranes and target enzymes .
Propriétés
Numéro CAS |
14620-44-1 |
|---|---|
Formule moléculaire |
C12H21N2O3PS |
Poids moléculaire |
304.35 g/mol |
Nom IUPAC |
4-[ethoxy(ethylsulfanyl)phosphoryl]oxy-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H21N2O3PS/c1-6-16-18(15,19-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
QNKUASTXBGBOGC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OC1=NC(=NC(=C1)C)C(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



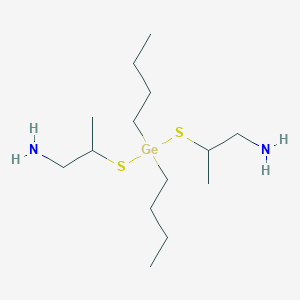


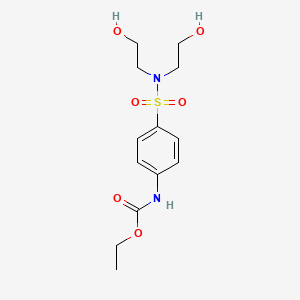


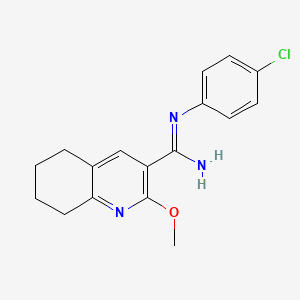
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
